molecular formula C5H6O3 B1587901 2-hydroxy-4-methyl-2H-furan-5-one CAS No. 931-23-7

2-hydroxy-4-methyl-2H-furan-5-one

Cat. No. B1587901
CAS RN: 931-23-7
M. Wt: 114.1 g/mol
InChI Key: HQIZYPQNJWENRT-UHFFFAOYSA-N
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Description

“2-hydroxy-4-methyl-2H-furan-5-one” is a heterocyclic organic compound . It is also known as γ-crotonolactone, as it is formally the lactone derived from γ-hydroxy isocrotonic acid . The chemical is colloquially called “butenolide”, and is the parent structure for the butenolide class of compounds .


Synthesis Analysis

The synthesis of “2-hydroxy-4-methyl-2H-furan-5-one” involves several steps. The main routes for the preparation of 5-hydroxyfuran-2 (5H)-one derivatives include transformations of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic (heterocyclic) compounds, as well as synthetic modifications of furan derivatives . The most promising and environmentally friendly methods are the preparation of 2 (5H)-furanone and 5-hydroxy-2 (5H)-furanone based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .


Molecular Structure Analysis

The molecular structure of “2-hydroxy-4-methyl-2H-furan-5-one” is represented by the SMILES string CC1=C(O)C(=O)CO1 . The molecular formula is C5H6O3 and the molecular weight is 114.10 .


Chemical Reactions Analysis

The chemical reactions of “2-hydroxy-4-methyl-2H-furan-5-one” include a number of reactions of nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions and photochemical processes . Some reactions of furanones turned out to be not or insufficiently considered. For 2 (5H)-furanone, these are oxidation and 1,3-dipolar cycloaddition, direct arylation, reactions with enamines, CH-acids, and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-hydroxy-4-methyl-2H-furan-5-one” include a melting point of 129-133 °C , a density of 1.185 g/cm3 , and it is a liquid at room temperature .

Scientific Research Applications

1. Chemical Synthesis and Maillard Reaction Products

2-Hydroxy-4-methyl-2H-furan-5-one plays a significant role in chemical synthesis processes. Hofmann (1998) demonstrated its involvement in the formation of colored Maillard reaction products during the thermal treatment of specific methanolic solutions, leading to the rapid formation of colored compounds such as 4-hydroxy-2-methoxy-2-methyl-5-[(E)-(2-furyl)methylidene]methyl-2H-furan-3-one (Hofmann, 1998).

2. Cancer Chemopreventive Agent

In the field of medicinal chemistry, 2-hydroxy-4-methyl-2H-furan-5-one derivatives have been synthesized for potential use in cancer prevention. Borikar et al. (2011) detailed the first total synthesis of 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one, showcasing its anticancer properties (Borikar et al., 2011).

3. Biobased Polymer Synthesis

In the domain of materials science, 2-hydroxy-4-methyl-2H-furan-5-one derivatives have been utilized in the enzymatic synthesis of biobased polyesters. Jiang et al. (2014) successfully demonstrated the polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to the creation of novel biobased furan polyesters (Jiang et al., 2014).

4. Flavor Enhancement in Food Products

This compound also finds applications in the food industry, particularly in flavor enhancement. Zabetakis and Holden (1996) investigated the biosynthesis of 2,5-dimethyl-4-hydroxy-2H-furan-3-one in strawberries, emphasizing its role in improving the flavor of cultivated strawberries (Zabetakis & Holden, 1996).

5. Heterogeneous Catalysis in Biorefinery

Chen et al. (2018) explored the role of 2-hydroxy-4-methyl-2H-furan-5-one in the hydroconversion of biomass-derived furanic compounds, an important process in biorefinery. The study focused on the catalytic efficiency depending on various metals, supports, and additives (Chen et al., 2018).

Future Directions

The future directions of “2-hydroxy-4-methyl-2H-furan-5-one” could involve further exploration of its poorly studied or unexplored reactions and synthesis of functionally substituted hydrofuranones on their basis, promising for organic synthesis and chemistry of biologically active compounds .

properties

IUPAC Name

2-hydroxy-4-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIZYPQNJWENRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415048
Record name 2(5H)-Furanone, 5-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-4-methyl-2H-furan-5-one

CAS RN

931-23-7
Record name 2(5H)-Furanone, 5-hydroxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-3-methyl-2(5H)-furanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MC Dieckmann, PY Dakas… - The Journal of Organic …, 2018 - ACS Publications
… To a solution of 2-hydroxy-4-methyl-2H-furan-5-one (12) (5.50 g, 48.0 mmol, 2.0 equiv) in THF (50 mL) were added subsequently methyl prop-2-ynoate (11) (2.00 mL, 24.0 mmol, 1.0 …
Number of citations: 20 pubs.acs.org

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